molecular formula C17H14N2O3 B2880481 Methyl 1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 446276-03-5

Methyl 1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate

Cat. No.: B2880481
CAS No.: 446276-03-5
M. Wt: 294.31
InChI Key: QDRLMZSKQFPQDB-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate: is a chemical compound with the molecular formula C17H14N2O3 and a molecular weight of 294.30 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate typically involves multiple steps, starting with the formation of the isoquinoline core. One common synthetic route includes the following steps:

  • Formation of Isoquinoline Core: The core structure can be synthesized through the Biltz synthesis, which involves the cyclization of an ortho-aminophenol derivative with an aldehyde in the presence of an acid catalyst.

  • Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the intermediate isoquinoline compound.

  • Carboxylation and Methylation:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in research and industrial applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, Methyl 1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate has been studied for its potential biological activities. It may serve as a ligand for various receptors or enzymes, influencing biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used as a lead compound in drug discovery, particularly in the development of new treatments for diseases involving the isoquinoline pathway.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which Methyl 1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain enzymes, modulate receptor activity, or interfere with signaling pathways.

Comparison with Similar Compounds

  • Calpain Inhibitor XII: A selective inhibitor of calpain I, used in research to study the role of calpains in various processes[_{{{CITATION{{{_2{METHYL 2-IMINO-5-OXO-1- (3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO 1 ....

  • Methyl 2-imino-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a2',1'-d][1,4]diazepine-6-carboxylate: Another isoquinoline derivative with potential biological activities[_{{{CITATION{{{_2{METHYL 2-IMINO-5-OXO-1- (3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO 1 ....

Uniqueness: Methyl 1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

methyl 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-17(21)15-11-19(10-12-5-4-8-18-9-12)16(20)14-7-3-2-6-13(14)15/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRLMZSKQFPQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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